molecular formula C16H13FOS B13096371 4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13096371
M. Wt: 272.3 g/mol
InChI Key: MOHLQRRNNDRXTI-UHFFFAOYSA-N
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Description

4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety linked to a 2-fluorophenyl group via a 3-oxopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a thiol compound under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the thiobenzaldehyde moiety. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 25-30°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require heating to 50-80°C.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, altering its activity and affecting metabolic pathways. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: A pyridazinone analog with similar structural features.

    3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: A compound with a fluorophenyl group and similar synthetic routes.

Uniqueness

4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of a thiobenzaldehyde moiety and a fluorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13FOS

Molecular Weight

272.3 g/mol

IUPAC Name

4-[3-(2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H13FOS/c17-15-4-2-1-3-14(15)16(18)10-9-12-5-7-13(11-19)8-6-12/h1-8,11H,9-10H2

InChI Key

MOHLQRRNNDRXTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)C=S)F

Origin of Product

United States

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